CI-988

Vue d'ensemble

Description

Il a une IC50 de 1,7 nM pour le récepteur de la cholécystokinine 2 du cortex de souris et montre une sélectivité supérieure à 1600 fois pour le récepteur de la cholécystokinine 2 par rapport au récepteur de la cholécystokinine 1 . PD-134308 a été étudié pour ses effets anxiolytiques et antitumoraux .

Applications De Recherche Scientifique

Chemical Profile and Mechanism of Action

- Chemical Formula : C₃₅H₄₂N₄O₆

- Molar Mass : 614.743 g·mol⁻¹

- Mechanism : CI-988 selectively blocks CCK-B receptors, which are implicated in anxiety and pain modulation. By antagonizing these receptors, this compound aims to reduce anxiety-like behaviors and enhance analgesic effects.

Anxiolytic Effects

This compound has been extensively studied for its anxiolytic properties in animal models. Research indicates that:

- In rodent tests, this compound produced anxiolytic-like effects comparable to those of established anxiolytics like chlordiazepoxide .

- The compound demonstrated effectiveness in various anxiety models, including the elevated X-maze and social interaction tests, with doses ranging from 0.001 to 10 mg/kg .

Table 1: Anxiolytic Effects of this compound in Animal Models

| Study | Model | Dose Range (mg/kg) | Effect Compared to Control |

|---|---|---|---|

| Hill et al. (1991) | Elevated X-maze | 0.001 - 10 | Anxiolytic-like effect similar to chlordiazepoxide |

| Kubota et al. (1985) | Rat conflict test | N/A | Anxiolytic-like action observed |

Pain Modulation

This compound's role in pain management has been explored, particularly its potential to enhance the analgesic effects of opioids:

- Animal studies suggest that this compound can potentiate the analgesic effects of morphine and may prevent tolerance development .

- Despite these findings, clinical trials have not consistently translated these benefits into human applications.

Clinical Trials

Clinical investigations into this compound's efficacy for anxiety disorders have shown limited success:

- A placebo-controlled trial involving patients with panic disorder found no significant difference between this compound and placebo in reducing panic attacks .

- The study was halted early due to the lack of observable benefits, raising questions about the pharmacokinetics and overall effectiveness of this compound in humans .

Table 2: Summary of Clinical Trials Involving this compound

| Trial | Condition | Dose | Outcome |

|---|---|---|---|

| Placebo-controlled trial (2000) | Panic Disorder | 100 mg TID for 6 weeks | No significant difference from placebo |

Challenges and Future Directions

Despite its potential applications, several challenges hinder the clinical use of this compound:

Mécanisme D'action

CI-988, also known as PD-134308, is a potent and selective antagonist of the cholecystokinin 2 receptor (CCK2R). This compound has been studied for its potential therapeutic applications, particularly in the treatment of pain and anxiety .

Target of Action

This compound primarily targets the cholecystokinin 2 receptor (CCK2R) . CCK2R is a G-protein coupled receptor (GPCR) that is present on various cells, including lung cancer cells . It plays a crucial role in mediating the effects of the gastrointestinal hormone cholecystokinin (CCK), which is involved in various physiological processes such as digestion and satiety .

Mode of Action

This compound acts as an antagonist at the CCK2R, meaning it binds to this receptor and inhibits its activation . This prevents the receptor from responding to its natural ligand, CCK, thereby blocking the downstream effects of CCK signaling .

Biochemical Pathways

The interaction of this compound with CCK2R affects several biochemical pathways. For instance, it has been shown to inhibit the ability of CCK to cause ERK phosphorylation and elevate cytosolic Ca2+ . Additionally, this compound can block the transactivation of the epidermal growth factor receptor (EGFR) caused by CCK . This suggests that this compound may influence multiple signaling pathways downstream of CCK2R.

Result of Action

In animal studies, this compound has shown anxiolytic effects and potentiated the analgesic action of both morphine and endogenous opioid peptides . It has also been found to prevent the development of tolerance to opioids and reduce symptoms of withdrawal . In human trials, the therapeutic effects of this compound were minimal even at high doses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the efficacy and stability of this compound. Furthermore, the physiological environment, such as the pH and the presence of other signaling molecules, could also impact the action of this compound .

Méthodes De Préparation

La synthèse de PD-134308 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur. Les voies de synthèse exactes et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail.

Analyse Des Réactions Chimiques

PD-134308 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont cruciales pour modifier les groupes fonctionnels présents dans le composé.

Réactions de substitution : Les réactifs couramment utilisés dans ces réactions comprennent les halogènes et les nucléophiles, conduisant à la formation de différents dérivés de PD-134308.

Principaux produits : Le produit principal de ces réactions est l'antagoniste du récepteur de la cholécystokinine 2 lui-même, avec des sous-produits mineurs possibles en fonction des conditions de réaction.

Applications de recherche scientifique

PD-134308 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des récepteurs de la cholécystokinine et de leurs antagonistes.

Biologie : PD-134308 est utilisé dans la recherche impliquant la modulation des récepteurs de la cholécystokinine dans divers systèmes biologiques.

Mécanisme d'action

PD-134308 exerce ses effets en se liant sélectivement et en antagonisant les récepteurs de la cholécystokinine 2. Cet antagonisme inhibe la fonction normale du récepteur, qui comprend la modulation des voies de l'anxiété et de la croissance tumorale. Les cibles moléculaires de PD-134308 sont principalement les récepteurs de la cholécystokinine 2, et les voies impliquées comprennent celles liées à l'anxiété et à la prolifération tumorale .

Comparaison Avec Des Composés Similaires

PD-134308 est comparé à d'autres antagonistes des récepteurs de la cholécystokinine tels que :

YM022 : Un autre antagoniste du récepteur de la cholécystokinine 2 avec une sélectivité et une puissance similaires.

YF476 : Connu pour sa forte affinité pour les récepteurs de la cholécystokinine 2.

AG041R : Un ligand du récepteur de la cholécystokinine avec des propriétés de liaison distinctes.

L-740,093 : Un autre antagoniste sélectif du récepteur de la cholécystokinine 2.

JB93182 : Un composé avec des caractéristiques de liaison réceptrice similaires.

PD136450 : Un autre antagoniste du récepteur de la cholécystokinine avec des propriétés comparables .

PD-134308 est unique en raison de sa forte sélectivité pour les récepteurs de la cholécystokinine 2 et de ses effets anxiolytiques et antitumoraux puissants .

Activité Biologique

CI-988, also known as PD-134308, is a selective antagonist of the cholecystokinin B (CCK-B) receptor. This compound has been extensively studied for its potential anxiolytic and analgesic effects, particularly in animal models, with varying degrees of success in human clinical trials. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

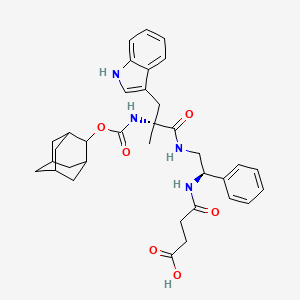

- Chemical Name : 4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

- Molecular Formula : C₃₅H₄₂N₄O₆

- Molar Mass : 614.743 g/mol

- Purity : ≥99% .

This compound functions primarily as a CCK-B receptor antagonist, exhibiting approximately 1600-fold selectivity over CCK-A receptors. The IC50 values for CCK-B and CCK-A receptors are reported to be 1.7 nM and 2717 nM, respectively. This selectivity allows this compound to potentially modulate anxiety-related behaviors without significant interaction with other receptor systems .

Anxiolytic Effects

Research has demonstrated that this compound exhibits anxiolytic-like activity in various rodent models:

- Elevated X-Maze Test : this compound administered at doses ranging from 0.001 to 10 mg/kg (i.p.) produced significant anxiolytic effects comparable to chlordiazepoxide (CDP). Higher doses were required to antagonize anxiogenic effects induced by pentagastrin .

- Social Interaction Test : Similar anxiolytic effects were observed in social interaction tests with rodents, indicating its potential usefulness in anxiety disorders .

- Human Clinical Trials : In a study involving patients with generalized anxiety disorder (GAD), this compound was administered at a dose of 100 mg. However, it did not significantly alter anxiety responses to the serotonin agonist mCPP, suggesting limited efficacy in human subjects despite promising results in animal studies .

Analgesic Properties

This compound has also been shown to enhance the analgesic effects of morphine and endogenous opioid peptides in animal models. It prevents the development of tolerance to opioids and alleviates withdrawal symptoms, indicating its potential as an adjuvant therapy for pain management .

Summary of Research Findings

Case Studies

Several case studies highlight the implications of this compound's biological activity:

- Animal Behavior Studies : In multiple tests assessing anxiety and stress responses, this compound consistently demonstrated anxiolytic properties without sedative effects, distinguishing it from traditional benzodiazepines .

- Clinical Implications : Despite its promising preclinical profile, clinical trials have shown minimal therapeutic benefits at high doses in humans, raising questions about pharmacokinetic properties and receptor interactions that may limit its effectiveness .

Propriétés

IUPAC Name |

4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQSSYMRZKLFDR-ZABPBAJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099873 | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130332-27-3 | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130332-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI-988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130332273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CI-988 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2637PDX9SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of CI-988?

A1: this compound acts as a potent and selective antagonist of the cholecystokinin B receptor (CCK-B receptor). [, , ]

Q2: How does this compound interact with the CCK-B receptor?

A2: While the precise binding mechanism remains to be fully elucidated, this compound competitively inhibits the binding of cholecystokinin (CCK) and gastrin, the endogenous ligands, to the CCK-B receptor. [, , ] This interaction prevents the activation of downstream signaling pathways normally initiated by CCK and gastrin.

Q3: What are the downstream effects of CCK-B receptor antagonism by this compound?

A3: Antagonism of the CCK-B receptor by this compound has been shown to:

- Reduce anxiety-like behavior: Studies in rodents have demonstrated that this compound can produce anxiolytic-like effects in various anxiety models. [, , ]

- Modulate dopamine neuronal activity: this compound appears to influence dopamine neuronal activity in the substantia nigra, potentially by altering the response to dopamine agonists. [, ]

- Influence pain perception: Research suggests that this compound might play a role in modulating pain perception, particularly in the context of neuropathic pain and morphine analgesia. [, ]

- Affect cell proliferation: In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, including small cell lung cancer and colon cancer cells. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C36H44N4O6, and its molecular weight is 616.75 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While specific spectroscopic data may not be comprehensively detailed in the provided research, analytical methods like high-performance liquid chromatography (HPLC) with fluorescence detection have been employed for its characterization and quantification. []

Q6: How do structural modifications of this compound affect its CCK-B receptor affinity?

A6: Research indicates that specific structural elements within this compound are crucial for its CCK-B receptor binding affinity and selectivity. For example:

- Indole Moiety: Modifications to the indole ring can significantly impact CCK-B receptor affinity. []

- Acid Mimics: Studies exploring acid mimics of this compound highlight the importance of pKa values, charge distribution, and geometry for optimal binding. []

- Stereochemistry: The stereochemistry of this compound is essential for its activity. Enantiomers of this compound display distinct receptor selectivity profiles. []

Q7: What is known about the pharmacokinetic profile of this compound?

A7: Research suggests that this compound exhibits low oral bioavailability in both rodents and non-rodent species. This has been attributed to poor absorption and efficient hepatic extraction. [] Efforts have been made to develop analogs with improved pharmacokinetic properties.

Q8: Does this compound cross the blood-brain barrier?

A8: Yes, this compound has been shown to penetrate the blood-brain barrier, which is crucial for its central nervous system effects. []

Q9: What in vitro models have been used to investigate the effects of this compound?

A9: Several in vitro models have been employed, including:

- Radioligand Binding Assays: To assess the binding affinity of this compound to CCK-A and CCK-B receptors. [, ]

- Cell Proliferation Assays: To investigate the effects of this compound on the growth of various cancer cell lines. [, , ]

- Isolated Tissue Preparations: To evaluate the impact of this compound on CCK-mediated responses in tissues like the gallbladder. [, ]

Q10: What animal models have been used to study the effects of this compound?

A10: Various animal models have been utilized, including:

- Rodent Anxiety Models: The elevated X-maze and other behavioral paradigms have been used to assess the anxiolytic-like effects of this compound. [, ]

- Pain Models: Models of neuropathic pain and morphine tolerance have been employed to investigate the role of this compound in pain modulation. [, , , ]

- Models of Cancer Growth: Xenograft models have been used to study the effects of this compound on tumor growth in vivo. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.